molecular formula C13H11ClO2 B13945920 4-Ethoxynaphthalene-1-carbonyl chloride CAS No. 824430-42-4

4-Ethoxynaphthalene-1-carbonyl chloride

Cat. No.: B13945920
CAS No.: 824430-42-4
M. Wt: 234.68 g/mol
InChI Key: OHMSYGKSTBKFJP-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₃H₁₁ClO₂. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a carbonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxynaphthalene-1-carbonyl chloride can be synthesized through the reaction of 4-ethoxynaphthalene-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by the action of thionyl chloride. The reaction can be represented as follows:

C₁₃H₁₁ClO₃+SOCl₂C₁₃H₁₁ClO₂+SO₂+HCl\text{C₁₃H₁₁ClO₃} + \text{SOCl₂} \rightarrow \text{C₁₃H₁₁ClO₂} + \text{SO₂} + \text{HCl} C₁₃H₁₁ClO₃+SOCl₂→C₁₃H₁₁ClO₂+SO₂+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxynaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.

    Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds, leading to the formation of ketones.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.

    Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the acylation process.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Ketones: Formed through Friedel-Crafts acylation with aromatic compounds.

Scientific Research Applications

4-Ethoxynaphthalene-1-carbonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of biologically active molecules.

    Material Science: It is employed in the preparation of functional materials, such as polymers and advanced coatings.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-ethoxynaphthalene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. In nucleophilic acyl substitution reactions, the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new acyl compound. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxynaphthalene-1-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloronaphthalene-1-carbonyl chloride: Contains a chlorine atom at the 4-position instead of an ethoxy group.

    4-Bromonaphthalene-1-carbonyl chloride: Contains a bromine atom at the 4-position instead of an ethoxy group.

Uniqueness

4-Ethoxynaphthalene-1-carbonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. The ethoxy group can also participate in additional chemical reactions, providing versatility in synthetic applications.

Properties

CAS No.

824430-42-4

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

4-ethoxynaphthalene-1-carbonyl chloride

InChI

InChI=1S/C13H11ClO2/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3

InChI Key

OHMSYGKSTBKFJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

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